molecular formula C16H15BrO2 B3231935 Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate CAS No. 133085-87-7

Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B3231935
CAS No.: 133085-87-7
M. Wt: 319.19 g/mol
InChI Key: SCQUWJNTFMIYAV-UHFFFAOYSA-N
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Description

Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (CAS: 133085-87-7) is a brominated biphenyl ester with a molecular formula of C₁₆H₁₅BrO₂ and a molecular weight of 319.19 g/mol . It is widely used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals such as PPARγ antagonists . The compound is stored under dry conditions at 2–8°C to maintain stability . Its key structural features include:

  • An ethyl ester group at the 2-position of the biphenyl ring.
  • A bromomethyl substituent at the 4'-position, which serves as a reactive site for further functionalization (e.g., alkylation or nucleophilic substitution) .

Properties

IUPAC Name

ethyl 2-[4-(bromomethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-2-19-16(18)15-6-4-3-5-14(15)13-9-7-12(11-17)8-10-13/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQUWJNTFMIYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate typically involves the bromination of a biphenyl precursor. One common method is the bromination of 4’-methyl-[1,1’-biphenyl]-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials

Mechanism of Action

The mechanism of action of Ethyl 4’-(bromomethyl)-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

tert-Butyl 4'-(Bromomethyl)-[1,1'-Biphenyl]-2-Carboxylate

  • Molecular Formula : C₁₈H₁₉BrO₂ .
  • Key Differences :
    • The ethyl ester in the target compound is replaced with a bulkier tert-butyl group , which enhances steric hindrance and may reduce reactivity in nucleophilic substitution reactions.
    • Used in the synthesis of indole-based PPARγ antagonists, where the tert-butyl group improves metabolic stability compared to ethyl esters .
  • Synthetic Application : Reacts with indole derivatives under NaH/DMF conditions, similar to the ethyl analog, but with slower reaction kinetics due to steric effects .

Methyl 4'-Methyl-[1,1'-Biphenyl]-2-Carboxylate

  • Molecular Formula : C₁₅H₁₄O₂ .
  • Key Differences :
    • Lacks the bromomethyl group, limiting its utility in cross-coupling reactions.
    • The methyl ester group is less hydrolytically stable than ethyl esters under basic conditions.
  • Applications : Primarily used as a reference standard in pharmaceutical analysis due to its simplicity and stability .

Ethyl 4-Chloro-4'-Fluoro-3-Hydroxy-5-Methyl-[1,1'-Biphenyl]-2-Carboxylate

  • Molecular Formula : C₁₆H₁₄ClFO₃ .
  • Key Differences :
    • Contains chloro , fluoro , and hydroxy substituents, which introduce electronic effects (e.g., electron withdrawal) and hydrogen-bonding capability.
    • Synthesized via TiCl₄-mediated reactions, yielding 48% isolated product, lower than the target compound’s typical alkylation yields (e.g., 52–88% in –3) .
  • Applications : Explored in materials science for its polar functional groups .

Methyl (E)-3'-Ethyl-2'-(Prop-1-en-1-yl)-[1,1'-Biphenyl]-2-Carboxylate (6o)

  • Molecular Formula : C₁₉H₂₀O₂ .
  • Key Differences :
    • Features an ethyl and prop-1-en-1-yl substituent, enabling conjugation and π-stacking interactions.
    • Synthesized via GP4 reactions with 52% yield, comparable to the target compound’s efficiency in alkylation .
  • Applications : Studied in catalysis and polymer chemistry .

Research Findings and Trends

Reactivity of Bromomethyl Group : Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate undergoes efficient alkylation with indole derivatives (e.g., NaH/DMF, 0.5 h reaction time) . In contrast, tert-butyl analogs require longer reaction times due to steric hindrance .

Ester Group Stability : Ethyl esters exhibit superior hydrolytic stability compared to methyl esters, making them preferable in prolonged synthetic routes .

Pharmaceutical Relevance : Brominated biphenyl esters are critical in designing PPARγ antagonists, with ethyl and tert-butyl variants showing distinct therapeutic indices .

Biological Activity

Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, particularly focusing on its antifungal properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C17H18BrO2
CAS Number: 133085-87-7
Molecular Weight: 344.23 g/mol
IUPAC Name: this compound

The compound features a biphenyl structure with a bromomethyl group and an ethyl ester functional group. These characteristics contribute to its lipophilicity and potential interactions with biological targets.

Antifungal Activity

Research indicates that this compound exhibits notable antifungal properties. A study assessing the Minimum Inhibitory Concentrations (MICs) against various fungal strains revealed the following:

Fungal Strain MIC (μg/mL)
Candida albicans512 - 1024
Candida tropicalis512

These results suggest that the compound has moderate to good antifungal activity, particularly against Candida tropicalis, which may be influenced by its structural attributes such as the bromomethyl group and the biphenyl moiety.

The proposed mechanism of action for this compound involves disruption of fungal cell membranes. The compound is believed to interact with sterols in the fungal membrane, increasing permeability and leading to cell death. This aligns with findings that similar compounds target ergosterol biosynthesis pathways, crucial for maintaining fungal cell integrity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Alkyl Chain Length: Compounds with longer carbon chains exhibit increased lipophilicity, enhancing membrane penetration and antifungal activity.
  • Functional Groups: The presence of bulky substituents near the ester group correlates positively with bioactivity. Compounds lacking these features often demonstrate reduced or no activity.

Case Studies and Research Findings

Several studies have documented the antifungal efficacy of this compound:

  • Study on Candida Species: In vitro assays demonstrated varying degrees of activity against multiple Candida strains, with notable efficacy against C. tropicalis at lower MIC values compared to other tested esters.
  • Comparative Analysis: A comparative study indicated that while some esters like decanoyl 4-biphenyl carboxylate showed superior activity, this compound maintained a favorable profile among simpler esters due to its structural attributes.
  • Potential Applications: Given its bioactivity, this compound could serve as a lead compound in developing antifungal agents or as a scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.

Q & A

Q. What are the primary synthetic routes for Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate?

The compound is typically synthesized via alkylation or cross-coupling reactions . A common approach involves:

  • Step 1 : Formation of the biphenyl core using Suzuki-Miyaura coupling between halogenated aryl boronic acids and brominated aryl esters.
  • Step 2 : Introduction of the bromomethyl group via nucleophilic substitution or radical bromination of a pre-functionalized methyl group.
    For example, tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate (a structural analog) was synthesized by alkylating an indole intermediate using NaH/DMF as a base/solvent system . Ethyl esters are often prepared under continuous-flow conditions to enhance mixing and heat transfer, improving yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substitution patterns and ester/aryl group integrity. For example, biphenyl derivatives show distinct aromatic proton splitting (δ 6.5–8.0 ppm) and ester carbonyl signals (δ ~165–170 ppm) .
  • GC/MS : Used to verify molecular weight and fragmentation patterns. A related compound, methyl [1,1'-biphenyl]-2-carboxylate, showed a parent ion at m/z 242 (M+^+) with 100% abundance .
  • X-ray Crystallography : Determines precise stereochemistry, as seen in Acta Crystallographica reports for structurally similar esters .

Q. What are the common reactivity patterns of the bromomethyl group in this compound?

The bromomethyl group is highly reactive in nucleophilic substitutions (e.g., with amines, thiols) and cross-couplings (e.g., Buchwald-Hartwig amination). For example:

  • In drug synthesis, it alkylates indole derivatives to form C–N bonds under mild conditions (room temperature, DMF) .
  • It participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate triazole-containing analogs, useful in medicinal chemistry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for nucleophilic substitutions involving this compound?

Key parameters include:

  • Base Selection : NaH or K2_2CO3_3 in polar aprotic solvents (DMF, THF) improves reaction rates .
  • Temperature Control : Lower temperatures (0–25°C) minimize side reactions like ester hydrolysis.
  • Purification : Preparative TLC (hexanes/EtOAc gradients) or flash chromatography resolves products from by-products (e.g., dehalogenated intermediates) .
    Contradictory yield reports (e.g., 49% vs. 88% in similar reactions) may arise from differences in catalyst loading or solvent purity, necessitating rigorous reproducibility checks .

Q. What computational methods aid in predicting the compound’s reactivity and stability?

  • DFT Calculations : Model transition states for bromomethyl substitution to predict regioselectivity. For example, studies on biphenyl derivatives correlate electron density at the bromine-bearing carbon with SN2 reactivity .
  • Molecular Dynamics (MD) : Simulate thermal stability by analyzing bond dissociation energies, particularly for the C–Br bond, which degrades above 150°C in halogenated biphenyls .

Q. How can researchers address contradictory data in mechanistic studies of its reactions?

  • Kinetic Isotope Effects (KIE) : Differentiate between radical and ionic pathways. For instance, a primary KIE suggests a radical mechanism in bromomethyl substitutions .
  • Isolation of Intermediates : Trapping transient species (e.g., using TEMPO for radicals) clarifies competing pathways.
  • In Situ Monitoring : Techniques like IR spectroscopy track reaction progress and identify by-products .

Q. What strategies improve the compound’s application in targeted drug delivery systems?

  • Prodrug Design : The ethyl ester can be hydrolyzed in vivo to a carboxylic acid, enhancing bioavailability. For example, tert-butyl esters in similar biphenyls are cleaved enzymatically to active acids .
  • Conjugation with Biomolecules : The bromomethyl group links to peptides or antibodies via thioether bonds, enabling site-specific delivery. This approach is validated in studies of tetrazole-based drug candidates .

Methodological Considerations

Q. How should researchers handle thermal instability during storage?

  • Storage Conditions : Store at –20°C under inert gas (N2_2 or Ar) to prevent C–Br bond cleavage.
  • Stabilizers : Add radical scavengers (e.g., hydroquinone) to inhibit degradation, as done for sodium 3-sulfobenzoate analogs .

Q. What are the best practices for scaling up reactions without compromising yield?

  • Continuous-Flow Synthesis : Enhances reproducibility and safety for high-temperature/pressure reactions. A study on methyl biphenyl carboxylates achieved 52% yield in flow vs. 30% in batch .
  • Catalyst Recycling : Use immobilized Pd catalysts for Suzuki couplings to reduce costs and metal contamination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Reactant of Route 2
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Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

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